molecular formula C10H19N3 B13264091 N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13264091
M. Wt: 181.28 g/mol
InChI Key: ABEWONNLOKTXLD-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 1-methyl-substituted pyrazole core and an N-(2-ethylbutyl) amine side chain. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and structural versatility .

However, experimental data (e.g., melting point, NMR) for this specific compound are unavailable in the provided evidence .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2-ethylbutyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-4-9(5-2)8-11-10-6-7-13(3)12-10/h6-7,9H,4-5,8H2,1-3H3,(H,11,12)

InChI Key

ABEWONNLOKTXLD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine typically involves the condensation of 2-ethylbutylamine with 1-methyl-1H-pyrazole-3-carboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbutyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituent on Pyrazole Core Amine Substituent Molecular Formula Key Data (Source)
N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine 1-methyl 2-ethylbutyl C₁₀H₁₉N₃ Discontinued commercial product
N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-3-amine 1-methyl 2-methoxyethyl C₇H₁₃N₃O Listed in building block catalogs
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-methyl, 3-pyridyl Ethyl C₁₁H₁₅N₅ ESIMS m/z 203 ([M+H]⁺)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, 1-pyridyl Cyclopropyl C₁₂H₁₅N₅ Mp 104–107°C; HRMS m/z 215 ([M+H]⁺)
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine 1-methyl 2-aminoethyl (dihydrochloride) C₆H₁₃N₃·2HCl Purity 95%; CAS 811810-61-4

Key Observations :

  • Lipophilicity: The 2-ethylbutyl group in the target compound likely increases hydrophobicity compared to shorter-chain (e.g., ethyl) or polar (e.g., methoxyethyl, aminoethyl) substituents. This property could enhance membrane permeability in drug design .
  • Synthetic Accessibility : Analogs with simple alkylamines (e.g., ethyl, cyclopropyl) are synthesized via copper-catalyzed coupling or nucleophilic substitution, suggesting similar routes for the target compound .
  • Spectroscopic Profiles : Pyrazole-3-amine derivatives exhibit distinct ¹H NMR signals for the pyrazole ring (δ 5.5–6.5 ppm) and amine protons (δ 1.0–3.0 ppm). For example, N-cyclopropyl analogs show pyrazole-H at δ 6.2 ppm and cyclopropyl-H at δ 1.0–1.5 ppm .

Physicochemical Properties

While direct data for the target compound are scarce, trends in analogs suggest:

  • Melting Points : Pyrazole-3-amine derivatives with aromatic substituents (e.g., pyridyl) exhibit higher melting points (e.g., 104–107°C) due to enhanced crystallinity . Aliphatic analogs like the target compound may have lower melting points.
  • Solubility: Polar substituents (e.g., methoxyethyl, aminoethyl) improve aqueous solubility, whereas branched alkyl chains (e.g., 2-ethylbutyl) favor organic solubility .

Biological Activity

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-3-amine (commonly referred to as 1-(2-Ethylbutyl)-1H-pyrazol-3-amine) is a compound that belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological properties, synthesis, and applications.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H16_{16}N4_{4} with a molecular weight of approximately 181.28 g/mol. The structure features a pyrazole ring substituted with an ethylbutyl group and a methyl group. Its SMILES notation is CC(CC)N(C)C1=NNC=C1 .

The mechanism of action for this compound likely involves its interaction with specific biological targets, including enzymes and receptors. Research suggests that these compounds may modulate enzyme activities or receptor functions, leading to various pharmacological effects . Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols are not extensively documented in the literature, general synthetic approaches include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of ethylbutyl and methyl groups can be performed via nucleophilic substitution methods.
  • Purification : The final product is usually purified using techniques such as chromatography to ensure high purity levels for biological testing .

Case Studies and Research Findings

Although direct case studies specifically targeting this compound are scarce, research on related pyrazole compounds provides insight into their potential applications:

CompoundBiological ActivityReference
CelecoxibCOX inhibitor, anti-inflammatory
RimonabantCannabinoid receptor antagonist
5-(2-Pyrrolyl)-4,5-dihydro-pyrazolesMAO-B inhibitors

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